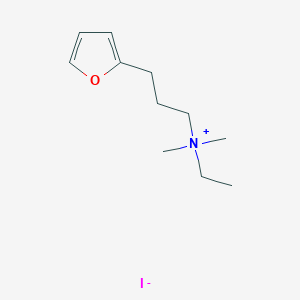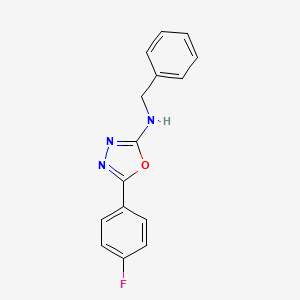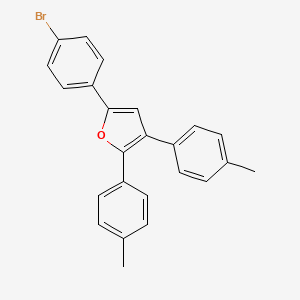
5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is an organic compound that belongs to the furan family It is characterized by the presence of a bromophenyl group and two p-tolyl groups attached to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl and p-tolyl precursors.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving the bromophenyl and p-tolyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Solvent Selection: Choosing appropriate solvents to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-2,3-di-p-tolylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of furan-2,3-dione derivatives.
Reduction Products: Reduction can yield compounds with modified phenyl groups.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Bromophenyl)-2,3-di-p-tolylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 5-(4-Bromophenyl)-2,3-di-p-tolylfuran exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the furan ring can engage in π-π stacking and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a furan ring.
4-(4-Bromophenyl)-thiazol-2-amine: Similar in having a bromophenyl group, but with a thiazole ring.
Uniqueness
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is unique due to its specific combination of a furan ring with bromophenyl and p-tolyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
88407-00-5 |
|---|---|
Formule moléculaire |
C24H19BrO |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan |
InChI |
InChI=1S/C24H19BrO/c1-16-3-7-18(8-4-16)22-15-23(19-11-13-21(25)14-12-19)26-24(22)20-9-5-17(2)6-10-20/h3-15H,1-2H3 |
Clé InChI |
UXNPORCYTBAHMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


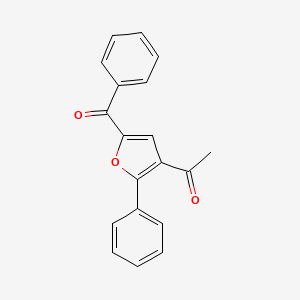
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
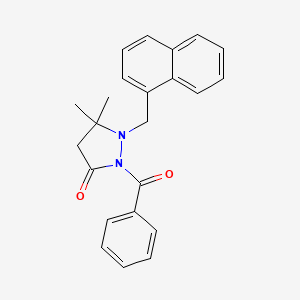
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)

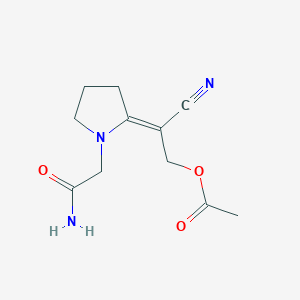
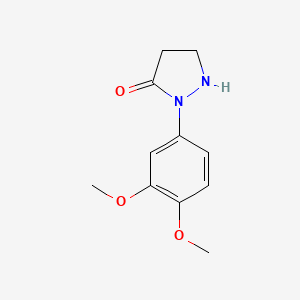
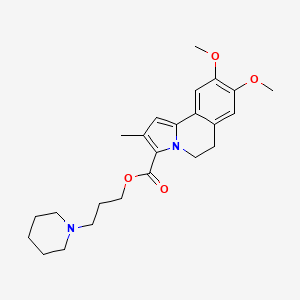
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
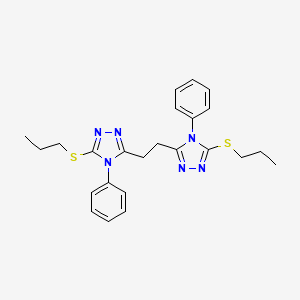
![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
